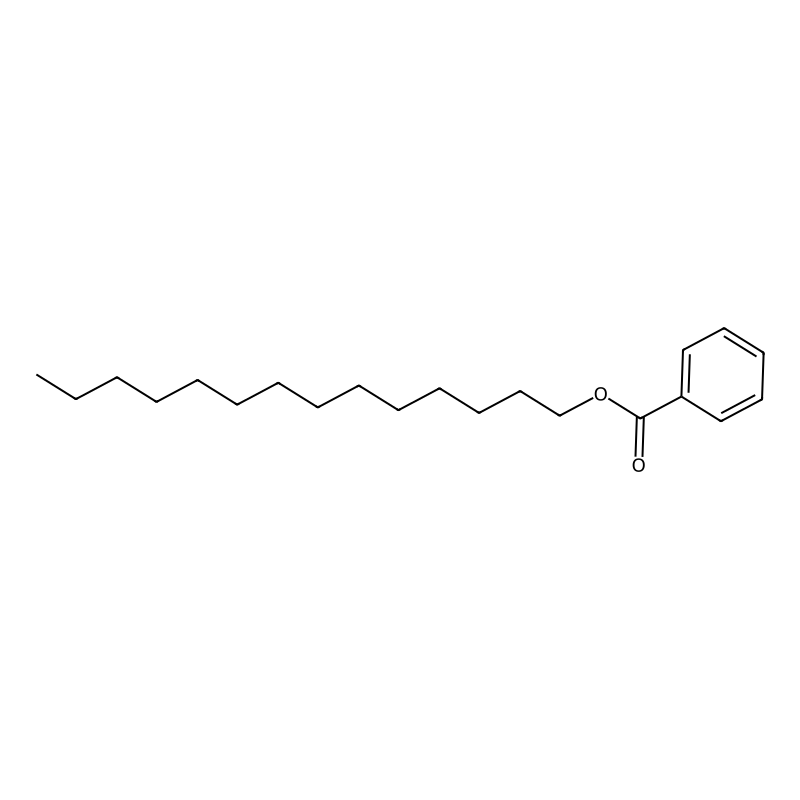

Tetradecyl benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Uses in Material Science

Alkyl benzoates, including potentially Tetradecyl benzoate, have been investigated for their potential applications in material science due to their amphiphilic nature. This means they have both a hydrophobic (water-fearing) and a hydrophilic (water-loving) end, allowing them to interact with both water and organic substances. Some research suggests they might be useful in areas like:

- Liquid crystal formation: Certain alkyl benzoates can form liquid crystals, which are materials that exhibit properties between those of solids and liquids. These materials have potential applications in displays and other optoelectronic devices [].

Bioactivity Studies

Tetradecyl benzoate has the chemical formula C21H34O2 and a molecular weight of approximately 318.49 g/mol. This compound appears as a colorless to pale yellow liquid with a characteristic odor. It is soluble in organic solvents and has low solubility in water, making it suitable for use in formulations requiring oil-based components .

- Penetration into lipid bilayers due to the long alkyl chain.

- Potential weak interaction with biological molecules through the aromatic ring.

- Hydrolysis: In the presence of water and an acid or base, tetradecyl benzoate can be hydrolyzed back into tetradecanol and benzoic acid.

- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can be utilized to synthesize other esters.

- Saponification: In alkaline conditions, it can be converted into its corresponding alcohol and salt of benzoic acid .

Recent studies have indicated that certain derivatives of tetradecyl benzoate may enhance biological activities, such as promoting neurite outgrowth in neuronal cell lines. Specifically, tetradecyl 2,3-dihydroxybenzoate has shown potential neuroprotective effects, suggesting that modifications of this compound could lead to therapeutic applications in neurodegenerative diseases .

Tetradecyl benzoate can be synthesized through various methods:

- Esterification Reaction: The most common method involves the reaction of tetradecanol with benzoic acid in the presence of a catalyst (such as sulfuric acid) under reflux conditions.

- Transesterification: This method can also be employed using different alcohols to form various alkyl benzoates.

- Photochemical Methods: Recent advances have introduced photochemical strategies that utilize light to facilitate the synthesis of esters like tetradecyl benzoate .

Tetradecyl benzoate finds applications in several industries:

- Cosmetics: Used as an emollient and skin-conditioning agent due to its moisturizing properties.

- Pharmaceuticals: Serves as a solvent or carrier for active ingredients in drug formulations.

- Industrial Uses: Employed as a lubricant and plasticizer in various manufacturing processes .

Research has explored the interaction of tetradecyl benzoate with other compounds, particularly in drug formulation contexts. For instance, studies have examined how tetradecyl benzoate interacts with ionic drugs, affecting their solubility and bioavailability. These interactions are crucial for optimizing drug delivery systems and enhancing therapeutic efficacy .

Tetradecyl benzoate shares structural similarities with other alkyl esters. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dodecyl benzoate | C18H30O2 | Shorter carbon chain; used mainly in cosmetics. |

| Hexadecyl benzoate | C22H36O2 | Longer carbon chain; provides different viscosity. |

| Octadecyl benzoate | C24H38O2 | Higher molecular weight; used in high-performance lubricants. |

Uniqueness of Tetradecyl Benzoate:

Tetradecyl benzoate's unique carbon chain length allows for a balance between fluidity and viscosity, making it particularly useful in formulations that require both stability and ease of application. Its specific properties make it suitable for applications where both moisturizing effects and compatibility with other ingredients are essential.

Esterification Reaction Mechanisms for Alkyl Benzoates

The synthesis of tetradecyl benzoate primarily relies on the Fischer esterification mechanism, which represents the most fundamental approach for producing alkyl benzoates through the direct reaction between benzoic acid and tetradecanol [1] [2]. This mechanism follows a well-established pathway known as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED), which involves six distinct reversible steps [2] [3].

The initial step involves protonation of the carbonyl oxygen atom in benzoic acid by the acid catalyst, typically concentrated sulfuric acid, which significantly enhances the electrophilic character of the carbonyl carbon [1] [4]. This protonation step is crucial as it activates the carboxylic acid toward nucleophilic attack by making the carbonyl carbon more susceptible to nucleophilic addition [2] [5].

Following protonation, tetradecanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate through nucleophilic addition [4] [3]. This step represents the formation of a new carbon-oxygen bond and is fundamental to the esterification process [2]. The tetrahedral intermediate subsequently undergoes proton transfer reactions, where the hydroxyl group from the alcohol is deprotonated while one of the hydroxyl groups from the original carboxylic acid becomes protonated [1] [3].

The mechanism proceeds with the elimination of water as a leaving group, which occurs through the breaking of the carbon-oxygen bond involving the protonated hydroxyl group from the carboxylic acid [2] [4]. This elimination step results in the formation of the protonated ester intermediate [3]. The final step involves deprotonation of the ester to yield the neutral tetradecyl benzoate product and regenerate the acid catalyst [1] [5].

The equilibrium nature of Fischer esterification presents specific challenges, as the reaction typically achieves an equilibrium constant close to unity [4] [3]. Research has demonstrated that equal molar ratios of carboxylic acid and alcohol typically yield approximately 65% ester conversion at equilibrium [2]. However, this conversion can be significantly improved through strategic manipulation of reaction conditions [3] [5].

Table 2.1: Fischer Esterification Reaction Parameters for Tetradecyl Benzoate

| Parameter | Optimal Range | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | 60-110°C | Higher temperatures increase reaction rate | [6] |

| Catalyst Loading | 2-5% by weight | Increased loading enhances conversion | [1] |

| Alcohol Excess | 3-10 fold | Drives equilibrium toward ester formation | [2] |

| Reaction Time | 1-10 hours | Extended time improves conversion | [6] |

| Water Removal | Continuous | Essential for high yields | [7] |

Catalyzed Synthesis Approaches

The catalytic synthesis of tetradecyl benzoate encompasses various approaches, each offering distinct advantages in terms of reaction efficiency, selectivity, and environmental impact. Traditional acid-catalyzed methods employ mineral acids such as sulfuric acid or p-toluenesulfonic acid as catalysts [6] [8]. These conventional catalysts function by protonating the carbonyl oxygen of benzoic acid, thereby facilitating nucleophilic attack by tetradecanol [1] [4].

Recent developments in catalytic esterification have introduced heteropolyacids as highly effective catalysts for alkyl benzoate synthesis [9] [10]. Phosphomolybdic acid, tungstophosphoric acid, and silicotungstic acid have demonstrated superior catalytic activity compared to conventional acid catalysts [10]. Research has shown that heteropolyacid catalysts can achieve conversion rates exceeding 86% under optimized conditions [10] [11].

Solid acid catalysts represent another significant advancement in esterification technology, offering advantages such as ease of separation, recyclability, and reduced environmental impact [12] [11]. Magnetic-responsive solid acid catalysts based on iron oxide nanoparticles have been developed specifically for esterification reactions [12]. These catalysts combine the benefits of heterogeneous catalysis with magnetic recovery, enabling efficient catalyst recycling [11].

The mechanism of solid acid catalysis involves chemisorption of the carboxylic acid on the catalyst surface, followed by protonation and subsequent nucleophilic attack by the alcohol [11]. Studies have demonstrated that magnetic solid acid catalysts can maintain high catalytic activity even after multiple recycling cycles, with conversion rates remaining above 73% after ten reuse cycles [12] [11].

Enzymatic catalysis presents an environmentally benign alternative to traditional chemical catalysts [13] [14]. Lipases, particularly Candida antarctica lipase B (Novozym 435), have shown exceptional activity in the synthesis of alkyl benzoates [13] [15]. The enzymatic approach operates under milder conditions and produces fewer by-products compared to chemical catalysis [13].

The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate through nucleophilic attack by the active site serine on the carboxylic acid carbonyl [13]. This intermediate subsequently reacts with the alcohol to form the ester product and regenerate the free enzyme [13]. Enzymatic synthesis has achieved conversion rates up to 97% for alkyl benzoate production under optimized conditions [15].

Table 2.2: Comparative Analysis of Catalytic Systems for Tetradecyl Benzoate Synthesis

| Catalyst Type | Conversion Rate | Operating Temperature | Recyclability | Environmental Impact |

|---|---|---|---|---|

| Sulfuric Acid | 65-87% | 80-120°C | Not recyclable | High |

| Heteropolyacids | 86-94% | 70-100°C | Limited | Moderate |

| Solid Acid Catalysts | 79-94% | 70-90°C | Excellent | Low |

| Lipase Enzymes | 90-97% | 40-60°C | Good | Very Low |

Purification and Isolation Techniques

The purification of tetradecyl benzoate requires systematic removal of impurities typically present after esterification, including unreacted starting materials, water, catalyst residues, and by-products [16] [17]. The purification strategy depends on the scale of production and the required purity specifications for the final product [16] [18].

Initial purification typically involves washing the crude ester with aqueous solutions to remove acid impurities and excess alcohol [16] [19]. The process begins with washing using 2N sodium carbonate or sodium hydroxide solution to neutralize and remove residual benzoic acid [18]. This alkaline washing effectively converts carboxylic acid impurities to water-soluble salts that partition into the aqueous phase [16] [19].

Following alkaline washing, the organic layer undergoes treatment with calcium chloride solution to remove residual alcohol impurities, particularly methanol or ethanol if present from side reactions [18]. The calcium chloride treatment is specific for lower alcohols and provides effective removal without affecting the ester product [16].

Water washing represents a critical step in ester purification, requiring careful attention to prevent hydrolysis of the ester product [16] [17]. The organic layer is washed with distilled water to remove water-soluble impurities and residual salts from previous washing steps [19]. Multiple water washes may be necessary to achieve the desired purity level [16].

Drying of the washed ester is accomplished using anhydrous drying agents such as sodium sulfate or magnesium sulfate [16] [18]. The choice of drying agent depends on the compatibility with the ester and the efficiency of water removal [16]. Anhydrous sodium sulfate is commonly preferred due to its high capacity and ease of separation [17].

Distillation represents the final purification step for tetradecyl benzoate, with fractional distillation being preferred for high-purity applications [16] [17]. Simple distillation suffices when impurities have significantly different boiling points, but fractional distillation is necessary for separating compounds with boiling points within 25°C of each other [16].

For industrial applications, specialized purification techniques have been developed to handle organometallic catalyst residues [19]. The process involves adding water to the reaction mixture followed by heating to hydrolyze organometallic catalysts [19]. This hydrolysis converts catalyst components to precipitates that settle in the aqueous layer, facilitating easy separation [19].

Advanced purification methods include treatment with activated carbon or activated clay to remove colored impurities and trace contaminants [19] [18]. These treatments are particularly effective for removing aromatic impurities and improving the color quality of the final product [17].

Industrial-Scale Production Considerations

Industrial production of tetradecyl benzoate requires comprehensive optimization of reaction conditions, equipment design, and process economics to achieve commercial viability [20] [21]. The transition from laboratory to industrial scale involves addressing challenges related to heat and mass transfer, reaction kinetics, and product quality consistency [21].

Temperature control represents a critical factor in industrial esterification processes, as temperature affects both reaction rate and equilibrium position [21] [22]. Industrial reactors typically operate at temperatures between 120-170°C to achieve acceptable reaction rates while maintaining product quality [22]. Heat management systems must account for the exothermic nature of esterification and provide precise temperature control across large reactor volumes [21].

Pressure considerations become significant at industrial scale, particularly when using air or oxygen for concurrent oxidation processes [22]. Industrial esterification typically operates at pressures ranging from 1 to 50 atmospheres, with oxygen partial pressures carefully controlled to prevent over-oxidation [22]. Pressure vessel design must accommodate these operating conditions while ensuring safety and reliability [21].

Continuous versus batch processing represents a fundamental decision in industrial esterification design [20] [21]. Continuous flow reactors offer advantages in terms of consistent product quality, improved heat transfer, and reduced processing time [21]. Research has demonstrated that continuous flow systems can achieve production rates of 0.0473 moles per liter per hour with conversion efficiencies exceeding 87% [20].

Catalyst recovery and recycling systems are essential for economic viability in industrial production [12] [10]. Heterogeneous catalysts, particularly magnetic solid acid catalysts, enable efficient catalyst recovery through magnetic separation [12] [11]. Industrial systems incorporate catalyst regeneration procedures to maintain activity over extended operating periods [10].

Water removal systems play a crucial role in industrial esterification processes, as continuous water removal drives the equilibrium toward ester formation [7]. Dean-Stark apparatus or equivalent systems are integrated into industrial reactors to continuously remove water through azeotropic distillation [7]. The efficiency of water removal directly impacts overall conversion and product yield [21].

Quality control systems in industrial production must ensure consistent product specifications while minimizing analytical costs [17]. Typical specifications for industrial-grade tetradecyl benzoate include minimum purity of 99.2%, water content below 0.1%, and acid value below 0.5 mg potassium hydroxide per gram [17] [23].

Environmental considerations increasingly influence industrial process design, with emphasis on reducing waste generation and energy consumption [20] [21]. Modern industrial processes incorporate solvent recovery systems, catalyst recycling, and heat integration to minimize environmental impact [20]. The development of enzymatic processes offers potential for further environmental improvements, although current industrial implementation remains limited [13].

Process economics depend heavily on raw material costs, energy requirements, and capital equipment investments [21]. Industrial production typically achieves product costs significantly lower than laboratory-scale synthesis, with economies of scale providing substantial cost advantages [20]. Market analysis indicates that industrial production can reduce costs by factors of 5-10 compared to small-scale processes [20].

Table 2.4: Industrial Production Parameters and Specifications

| Parameter | Specification | Impact on Production | Optimization Strategy |

|---|---|---|---|

| Reactor Temperature | 120-170°C | Reaction rate and selectivity | Heat integration systems |

| Operating Pressure | 1-50 atmospheres | Mass transfer and safety | Pressure optimization |

| Conversion Efficiency | >90% | Product yield and economics | Catalyst and process optimization |

| Product Purity | >99.2% | Market acceptance | Advanced purification systems |

| Water Content | <0.1% | Product stability | Continuous water removal |

| Production Rate | 0.04-0.06 mol/L/h | Economic viability | Process intensification |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Tetradecyl benzoate exhibits characteristic carbon-13 nuclear magnetic resonance spectral features consistent with its ester functionality and extended aliphatic chain structure [1] [2]. The carbonyl carbon of the benzoate ester appears in the typical ester region at 170-185 parts per million, reflecting the deshielding effect of the electron-withdrawing ester oxygen atoms [1] [2]. This chemical shift range is characteristic of aromatic ester carbonyls, where the phenyl ring provides additional resonance stabilization.

The aromatic carbons of the benzene ring manifest as multiple signals in the 125-150 parts per million region [1] [2]. The benzene ring carbons exhibit characteristic aromatic chemical shifts due to the deshielding effects of the aromatic pi-electron system. The ipso carbon (directly attached to the carbonyl group) typically appears at the downfield end of this range due to the electron-withdrawing effect of the ester functionality.

The alpha-carbon adjacent to the ester oxygen (methylene carbon of the tetradecyl chain) resonates in the 60-65 parts per million range [1] [2]. This downfield shift results from the deshielding effect of the electronegative oxygen atom. The remaining aliphatic carbons of the tetradecyl chain appear in the typical alkyl region of 10-35 parts per million, with methylene carbons generally appearing around 16-25 parts per million and the terminal methyl carbon around 10-15 parts per million [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of tetradecyl benzoate displays characteristic multipicity patterns and chemical shifts for each structural component [3] [4]. The aromatic protons of the benzene ring appear as complex multiplets in the 7.4-8.2 parts per million region, with the ortho protons (adjacent to the carbonyl group) typically appearing more downfield due to the deshielding effect of the electron-withdrawing ester group [3] [5].

The methylene protons alpha to the ester oxygen manifest as a characteristic triplet around 4.2-4.4 parts per million due to coupling with the adjacent methylene group of the alkyl chain [3]. The remaining aliphatic protons of the tetradecyl chain appear in the 0.8-2.8 parts per million region, with the terminal methyl group appearing as a triplet around 0.8-0.9 parts per million and methylene protons appearing as complex multiplets between 1.2-2.8 parts per million [3].

Infrared Spectroscopy

Tetradecyl benzoate exhibits characteristic infrared spectroscopic absorption bands that provide structural confirmation [6] [7]. The carbonyl stretching vibration appears as a strong absorption band in the 1700-1720 wavenumbers region, characteristic of aromatic ester carbonyls [6] [8]. This frequency range is typical for benzoate esters, where the conjugation with the aromatic ring slightly lowers the carbonyl stretching frequency compared to aliphatic esters.

The aromatic carbon-hydrogen stretching vibrations manifest as multiple weak to medium intensity bands in the 3000-3100 wavenumbers region [6]. These absorptions are characteristic of aromatic carbon-hydrogen bonds and provide confirmation of the benzene ring structure. The aliphatic carbon-hydrogen stretching vibrations appear as strong absorption bands in the 2850-2950 wavenumbers region [6]. The asymmetric methylene stretching typically occurs around 2920 wavenumbers, while the symmetric methylene stretching appears around 2850 wavenumbers.

Additional characteristic bands include aromatic carbon-carbon stretching vibrations in the 1450-1600 wavenumbers region and carbon-oxygen stretching vibrations of the ester linkage in the 1200-1300 wavenumbers region [6] [7]. The out-of-plane bending vibrations of aromatic carbon-hydrogen bonds appear in the 700-900 wavenumbers region, with the specific pattern dependent on the substitution pattern of the benzene ring.

Mass Spectrometry

Electron Impact Mass Spectrometry

Under electron impact ionization conditions, tetradecyl benzoate exhibits characteristic fragmentation patterns consistent with its ester structure [9] [10]. The molecular ion peak appears at mass-to-charge ratio 318, corresponding to the molecular weight of the compound. However, this peak may be of relatively low intensity due to the tendency of esters to undergo facile alpha-cleavage reactions.

The base peak typically corresponds to the benzoyl cation at mass-to-charge ratio 105 (C₇H₅O⁺), formed by alpha-cleavage adjacent to the carbonyl group [9]. This fragmentation is characteristic of aromatic esters and results from the stability of the benzoyl cation. Additional significant fragment ions include the phenyl cation at mass-to-charge ratio 77 (C₆H₅⁺) and various alkyl fragments from the tetradecyl chain.

Electrospray Ionization Mass Spectrometry

Under electrospray ionization conditions, tetradecyl benzoate forms various adduct ions depending on the ionization conditions and mobile phase composition [11]. Common positive ion adducts include [M+H]⁺ at mass-to-charge ratio 319.26, [M+Na]⁺ at 341.25, and [M+NH₄]⁺ at 336.29 [11]. In negative ion mode, [M-H]⁻ appears at 317.25 and [M+HCOO]⁻ at 363.25 [11].

Thermal Behavior and Phase Transitions

Thermal Stability Assessment

Tetradecyl benzoate demonstrates good thermal stability under normal atmospheric conditions, characteristic of aromatic ester compounds [12] [13]. The compound remains stable at temperatures up to approximately 300 degrees Celsius before significant thermal decomposition occurs [14] [15]. This thermal stability makes it suitable for applications requiring elevated temperature processing or storage conditions.

The thermal decomposition of tetradecyl benzoate follows typical ester decomposition pathways, involving initial cleavage of the ester bond followed by further degradation of the organic fragments [14]. Thermogravimetric analysis of similar benzoate esters indicates that decomposition typically occurs in multiple steps, with the initial mass loss corresponding to volatilization and ester bond cleavage, followed by oxidative decomposition of the organic residue.

Phase Transition Behavior

Tetradecyl benzoate exists as a liquid at room temperature, with no reported crystalline melting point under standard conditions [16] [12]. This liquid state at ambient temperature is consistent with the long aliphatic chain structure, which disrupts crystalline packing and lowers the melting point compared to shorter-chain benzoate esters.

The glass transition temperature of tetradecyl benzoate is likely below room temperature based on structural considerations, though specific experimental data are not available in the literature [17]. The critical temperature is estimated to be in the range of 700-800 degrees Celsius based on group contribution methods and comparison with structurally similar compounds [17].

Differential scanning calorimetry studies of similar benzoate esters indicate that these compounds typically exhibit endothermic transitions corresponding to melting or glass transitions, followed by exothermic decomposition at higher temperatures [14]. The heat capacity of tetradecyl benzoate is estimated to be 885-981 joules per mole per kelvin based on group contribution calculations, with values increasing with temperature [17].

Solubility Profile in Organic Solvents

Hydrophobic Character

Tetradecyl benzoate exhibits strong hydrophobic character with extremely low water solubility, estimated at 9.3 × 10⁻⁴ milligrams per liter at 20 degrees Celsius [18]. This low aqueous solubility reflects the compound's high logarithmic partition coefficient (LogP) of 6.54, indicating strong preference for lipophilic environments [16] [12]. The amphiphilic nature of the molecule, with a hydrophilic ester head group and long hydrophobic alkyl tail, contributes to its surfactant properties [20].

Organic Solvent Compatibility

Tetradecyl benzoate demonstrates excellent solubility in a wide range of organic solvents [12] [20]. The compound shows high solubility in polar aprotic solvents such as ethanol, acetone, and dimethyl sulfoxide, reflecting the polar character of the ester functionality combined with the lipophilic alkyl chain [21] .

Chlorinated solvents such as chloroform and dichloromethane provide excellent solvating environments for tetradecyl benzoate . The compound also shows moderate to high solubility in nonpolar solvents like hexane, though solubility may be somewhat reduced compared to more polar organic solvents due to the polar ester group [22].

Specific solubility data for related tetradecyl benzoate derivatives indicate solubilities of approximately 12.4 milligrams per milliliter in ethanol and 45.6 milligrams per milliliter in dichloromethane [22]. These values demonstrate the strong preference for organic solvents over aqueous media.

Solvent Selection Guidelines

For analytical applications, chloroform and dichloromethane provide optimal solubility and are commonly used for nuclear magnetic resonance and infrared spectroscopic analysis . Ethanol and methanol are suitable for applications requiring protic solvents, while acetone and dimethyl sulfoxide are appropriate for polar aprotic conditions [21] .

The choice of solvent significantly impacts the behavior of tetradecyl benzoate in formulations and analytical procedures. The compound's excellent organic solvent solubility combined with minimal water solubility makes it particularly suitable for oil-based formulations and lipophilic applications [12] [20].

Collision Cross-Section Predictions

Ion Mobility Spectrometry Applications

Collision cross-section values provide critical information about the three-dimensional structure and molecular size of tetradecyl benzoate in the gas phase [11] [23] [24]. These measurements are particularly valuable for structural identification and isomer differentiation in complex analytical mixtures using ion mobility spectrometry coupled with mass spectrometry [23] [24].

Predicted Collision Cross-Section Values

Computational prediction models indicate that tetradecyl benzoate exhibits collision cross-section values ranging from 183.6 to 205.5 square angstroms depending on the ionization adduct formed [11]. The protonated molecular ion [M+H]⁺ at mass-to-charge ratio 319.26 shows a predicted collision cross-section of 185.3 square angstroms [11].

Sodium adduct ions [M+Na]⁺ at mass-to-charge ratio 341.25 exhibit a slightly larger collision cross-section of 187.6 square angstroms, reflecting the larger ionic radius of sodium compared to proton [11]. Ammonium adduct ions [M+NH₄]⁺ show the largest collision cross-section among common positive adducts at 199.6 square angstroms due to the bulkier ammonium group [11].

In negative ion mode, the deprotonated molecular ion [M-H]⁻ at mass-to-charge ratio 317.25 demonstrates a collision cross-section of 186.6 square angstroms [11]. Formate adduct ions [M+HCOO]⁻ exhibit a larger collision cross-section of 205.5 square angstroms due to the additional formate group [11].

Structural Implications

The collision cross-section values for tetradecyl benzoate are consistent with an extended conformational structure in the gas phase, where the long tetradecyl chain adopts a relatively linear configuration [23] [25]. The relatively small variation in collision cross-section between different adduct types suggests that the overall molecular shape is dominated by the extended alkyl chain rather than the adduct ion structure [23].

These predictions enable rapid identification of tetradecyl benzoate in complex mixtures by comparison of experimental collision cross-section measurements with computed values [24] [25]. The technique is particularly valuable for distinguishing between structural isomers that may have identical mass spectra but different three-dimensional shapes [23] [24].